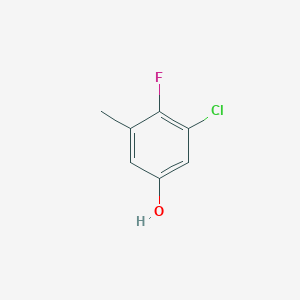![molecular formula C14H25ClN2O3 B13450771 Tert-butyl1'-(aminomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylatehydrochloride](/img/structure/B13450771.png)
Tert-butyl1'-(aminomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylatehydrochloride is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a [2+2] cycloaddition reaction, followed by functional group modifications to introduce the tert-butyl, aminomethyl, and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Applications De Recherche Scientifique
Tert-butyl1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of tert-butyl1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
- tert-butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Uniqueness
Tert-butyl1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylatehydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for greater rigidity and stability, making it a valuable scaffold in drug design and materials science .
Propriétés
Formule moléculaire |
C14H25ClN2O3 |
|---|---|
Poids moléculaire |
304.81 g/mol |
Nom IUPAC |
tert-butyl 4-(aminomethyl)spiro[2-oxabicyclo[2.2.1]heptane-3,3'-azetidine]-1'-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H24N2O3.ClH/c1-12(2,3)19-11(17)16-8-14(9-16)13(7-15)5-4-10(6-13)18-14;/h10H,4-9,15H2,1-3H3;1H |
Clé InChI |
PRZOHGYYVZTEPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)C3(CCC(C3)O2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


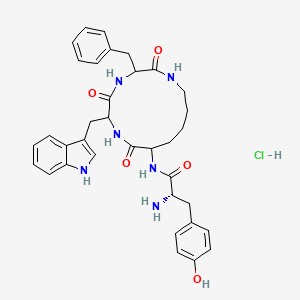
![tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate](/img/structure/B13450696.png)
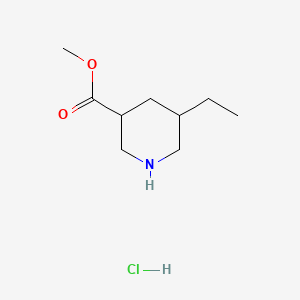
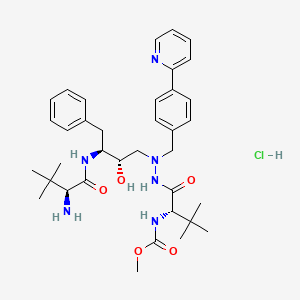


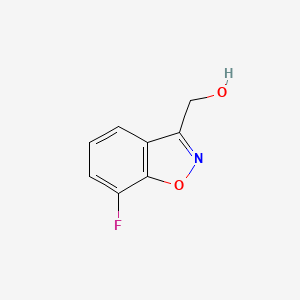

![[(But-3-yn-1-yl)(methyl)sulfamoyl]amine](/img/structure/B13450729.png)
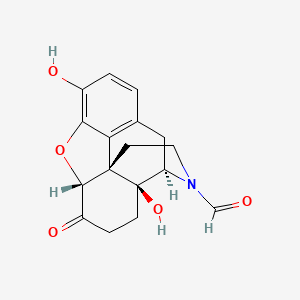


![1-[(Phenylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B13450744.png)
